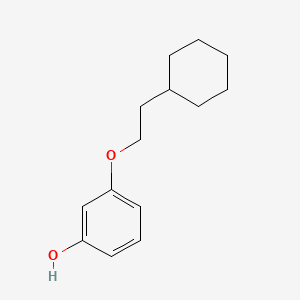

3-(2-Cyclohexylethoxy)phenol

Description

3-(2-Cyclohexylethoxy)phenol is a phenolic compound characterized by a cyclohexylethoxy substituent at the 3-position of the phenol ring. Its synthesis often involves multi-step reactions, including alkylation and oxidation processes. For example, in a representative protocol, 3'-(2-cyclohexylethoxy)-4'-((3-(piperidin-1-yl)propyl)amino)-[1,1'-biphenyl]-3-carbaldehyde (a precursor) undergoes reductive amination with dimethylamine hydrochloride to yield derivatives of this compound, as evidenced by LCMS data (m/z [M+H]+: 464.45) and 13C NMR analysis . This compound has been explored in pharmacological contexts, particularly in modulating amyloidogenic pathways, though its exact biological relevance remains under investigation .

Properties

IUPAC Name |

3-(2-cyclohexylethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h4,7-8,11-12,15H,1-3,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLAAKLLIOBIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylethoxy)phenol typically involves the nucleophilic aromatic substitution reaction. This process can be carried out by reacting phenol with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield hydroquinones, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions are common for phenols. Halogenation, nitration, and sulfonation can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

3-(2-Cyclohexylethoxy)phenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and coatings due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylethoxy)phenol involves its interaction with cellular components. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and chelating metal ions. This activity is primarily due to the hydroxyl group, which can donate hydrogen atoms to neutralize reactive oxygen species. Additionally, it may modulate signaling pathways and gene expression related to oxidative stress and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The cyclohexylethoxy group distinguishes 3-(2-cyclohexylethoxy)phenol from related phenolic compounds. Key structural analogues include:

Key Observations :

- Positional Isomerism: Substitution at the 3-position (vs. 4- or 5-positions) may alter electronic properties of the phenol ring, affecting reactivity in oxidation or coupling reactions .

Physicochemical Properties

- Spectroscopic Data: 13C NMR of this compound derivatives shows distinct signals for the cyclohexyl carbons (δ 24.2–27.5) and ether-linked oxyethylene group (δ 66.6), differing from benzyloxy-substituted phenols, which exhibit aromatic carbons near δ 127–133 .

- Mass Spectrometry: LCMS data (m/z 464.45) align with the molecular formula C₂₉H₄₁N₃O₂, highlighting its higher molecular weight compared to simpler analogues like 3-(2-cyclohexylamino-ethyl)-phenol (219.33 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.